![molecular formula C9H11NO2 B1337755 L-Phenylalanine-2-d1 CAS No. 54793-54-3](/img/structure/B1337755.png)
L-Phenylalanine-2-d1
Overview
Description
L-Phenylalanine (Phe) is an aromatic amino acid that plays a crucial role in various biological processes. It is essential for the synthesis of proteins and other important molecules such as catecholamine and melanin, and serves as a precursor for the amino acid L-tyrosine (Tyr)10. The deuterated form, L-phenylalanine-d8, has been used to study molecular dynamics in different environments .
Synthesis Analysis
The synthesis of L-phenylalanine derivatives and analogs can be achieved through various methods. For instance, L-phenylalanine cyclohexylamide has been used as a chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids . Additionally, metabolic engineering and protein-directed evolution have been employed to increase the yield of L-phenylalanine synthesized from glucose in Escherichia coli .
Molecular Structure Analysis
The molecular structure of L-phenylalanine has been extensively studied using different spectroscopic and computational methods. Resonant two-photon ionization studies have provided insights into the excitation spectra of Phe and its hydrated clusters . Infrared-ultraviolet double resonance spectroscopy and ab initio calculations have revealed the conformations and vibrations of L-phenylalanine-water clusters . Moreover, semi-empirical and density functional theory models have been used to calculate optimized structures and geometric parameters of Phe10.
Chemical Reactions Analysis
L-phenylalanine is involved in various chemical reactions. For example, phenylalanine ammonia-lyase can convert phenylalanine analogs into cinnamate analogs . The study of such reactions provides insights into the enzyme's substrate specificity and the electronic effects of different substituents on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-phenylalanine are influenced by its interactions with other molecules. The hydration profiles of aromatic amino acids like L-phenylalanine have been characterized, showing that water molecules preferentially bind to the carbonyl oxygen and the carboxyl hydrogen in a bridged hydrogen-bonded conformation . The dynamics of deuterated L-phenylalanine in different phases of a lyotropic system have been investigated using deuterium NMR relaxation studies, revealing information about internal and overall molecular motions .
The polymorphism of L-phenylalanine has also been a subject of interest, with studies documenting the existence of multiple solid-state forms and their structural complexity . Additionally, molecular aggregation in crystalline complexes of L-phenylalanine with other amino acids has been analyzed, showing that the structure-directing properties of phenylalanine are similar to those of other hydrophobic amino acids .
Scientific Research Applications
Metabolic Engineering for L-Phenylalanine Production
Improving L-Phenylalanine Biosynthesis : Research has focused on enhancing the production of L-Phenylalanine in E. coli by identifying key enzymes within the shikimate pathway. By quantitatively investigating the biosynthesis process and manipulating enzyme concentrations, significant increases in phenylalanine yield were achieved. This approach underscores the potential for metabolic engineering in optimizing amino acid production, which is essential for both food and medicinal applications (Ding et al., 2016).
Chiral Recognition and Sensing
Enantioselective Recognition of Phenylalanine : The development of chiral fluorescent sensors for high enantioselective recognition of D- and L-phenylalanine showcases the application of L-Phenylalanine-2-d1 in analytical chemistry. Such sensors are crucial for distinguishing between the biologically active L-form, which is essential for protein synthesis and neurotransmitter production, and the D-form, highlighting the significance of stereochemistry in biological processes and the potential for clinical diagnostics (Zhang et al., 2022).
Genetic Engineering for Enhanced Production
Genetic Manipulation of Microbial Strains : Studies have genetically engineered Escherichia coli to increase L-Phenylalanine production. By inactivating competing pathways and optimizing gene expression for critical enzymes, researchers have been able to significantly boost L-Phenylalanine yields. This not only demonstrates the power of genetic engineering in industrial biotechnology but also its role in efficiently producing essential amino acids and their derivatives for commercial use (Liu et al., 2018).
Mechanism of Action
Target of Action
L-Phenylalanine-2-d1 primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is particularly promising for targeted drug delivery due to its tissue-specific expression profile . This compound is also a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs .
Mode of Action
This compound interacts with its targets by being selectively transported by LAT1 . It improves LAT1 affinity and selectivity compared to the parent amino acid Phenylalanine . As a competitive antagonist for NMDARs and non-NMDARs, it competes with glycine and glutamate for their binding sites .
Biochemical Pathways
This compound is involved in the phenylalanine metabolism pathway . It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also used as the precursor for the biosynthesis of 2-Phenylethanol (2-PE) through the Ehrlich pathway .
Pharmacokinetics
Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a precursor in various biochemical pathways. For instance, in the Ehrlich pathway, it serves as a precursor for the biosynthesis of 2-PE, an important flavoring ingredient .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the level of isotopic enrichment of this compound can vary depending on the concentration of 2H2O in the growth media . This suggests that the environment in which this compound is synthesized can impact its properties and functions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-deuterio-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-ZXEPEWCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443651 | |
Record name | L-Phenylalanine-2-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54793-54-3 | |
Record name | L-Phenylalanine-2-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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